5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C15H11Cl2N3S2. It is a member of the thiadiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with DNA, leading to the disruption of cellular processes and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S2/c16-12-7-6-10(8-13(12)17)9-21-15-20-19-14(22-15)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPRXYATQXCMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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